molecular formula C17H13N3O3S2 B2682209 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 895437-45-3

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2682209
CAS No.: 895437-45-3
M. Wt: 371.43
InChI Key: JVCNEINGALFPPR-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:

  • Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and a suitable oxidizing agent, such as hydrogen peroxide or iodine.

  • Introduction of Methoxy Groups: : The methoxy groups at positions 5 and 6 are introduced via methylation reactions. This can be done using methyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The final step involves coupling the dimethoxybenzothiazole with 1,3-benzothiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

  • Reduction: : Reduction reactions can target the benzothiazole rings, potentially converting them into dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its benzothiazole core is known for its bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s benzothiazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • 5,6-dimethoxy-1,3-benzothiazol-2-amine

Uniqueness

Compared to similar compounds, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide stands out due to its dual benzothiazole rings and the presence of methoxy groups. These structural features contribute to its unique reactivity and potential bioactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-22-11-7-10-14(8-12(11)23-2)25-17(19-10)20-15(21)16-18-9-5-3-4-6-13(9)24-16/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCNEINGALFPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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